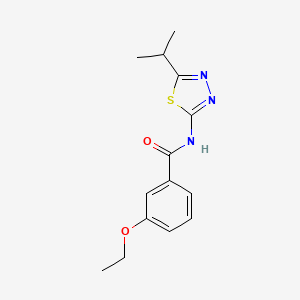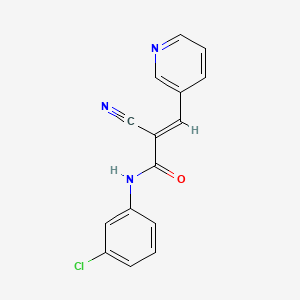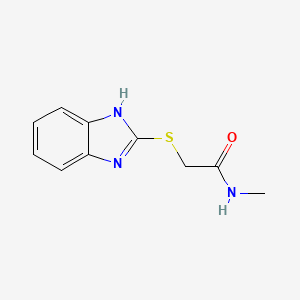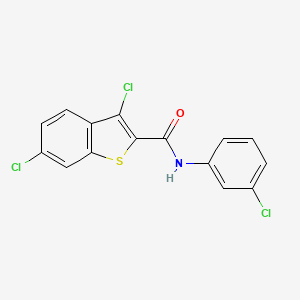![molecular formula C15H13N3O5 B5738094 N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5738094.png)
N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in biomedical research. This compound has been shown to exhibit promising properties that could be useful in the development of new drugs and therapies. In
Applications De Recherche Scientifique
N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide has been used in various scientific research applications. One such application is in the development of anti-cancer drugs. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been used in the development of anti-inflammatory drugs. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
Mécanisme D'action
The mechanism of action of N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide involves the inhibition of various enzymes and proteins. Studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. Additionally, this compound has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide in lab experiments is its ability to inhibit the activity of HDACs and PKC. This makes it a useful tool in studying the role of these enzymes in various cellular processes. Additionally, this compound has been shown to exhibit promising anti-cancer and anti-inflammatory properties, making it a potential candidate for the development of new drugs and therapies.
One of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects on various cellular processes.
Orientations Futures
There are several future directions for the research on N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide. One direction is the development of new drugs and therapies based on the anti-cancer and anti-inflammatory properties of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Another direction is the investigation of the potential toxicity of this compound and the development of methods to mitigate its toxicity. Finally, there is a need for studies to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which will be crucial for the development of new drugs and therapies based on this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising properties in various scientific research applications. This compound has been shown to inhibit the activity of HDACs and PKC, induce apoptosis in cancer cells, and inhibit the production of inflammatory cytokines. However, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Additionally, the potential toxicity of this compound needs to be investigated, and methods to mitigate its toxicity need to be developed. Overall, this compound has the potential to be a useful tool in biomedical research and the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of N-[2-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide involves the reaction of 4-methoxy-3-nitrobenzoic acid with 2-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Propriétés
IUPAC Name |
N-(2-carbamoylphenyl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-23-13-7-6-9(8-12(13)18(21)22)15(20)17-11-5-3-2-4-10(11)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFFUBQLZAISFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-bromo-3-[N-(3,5-dichloro-4-pyridinyl)ethanehydrazonoyl]-2H-chromen-2-one](/img/structure/B5738019.png)

![(3-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5738026.png)

![5-[(4-tert-butylphenoxy)methyl]-N-(2-methoxyphenyl)-2-furamide](/img/structure/B5738034.png)
![methyl [5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5738041.png)
![4-ethyl-5-methyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxamide](/img/structure/B5738043.png)

![N'-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5738052.png)

![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5738068.png)
![4-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5738070.png)


